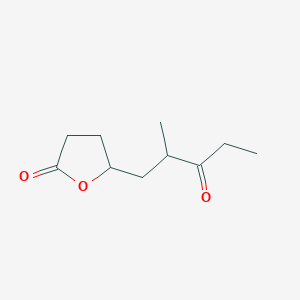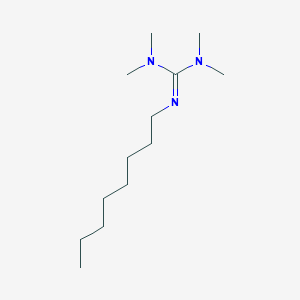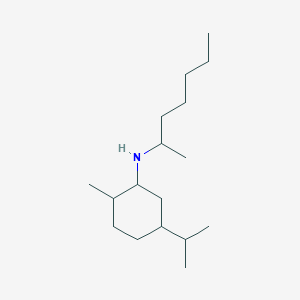
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is an organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a heptamethylsilolane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane typically involves the hydrosilylation of vinyl-containing compounds with heptamethylsilolane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated silanes
Substitution: Various organosilicon derivatives
科学的研究の応用
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane involves its interaction with various molecular targets. The vinyl group allows for versatile chemical modifications, enabling the compound to participate in a wide range of reactions. The silicon atom provides stability and unique electronic properties, which can influence the reactivity and selectivity of the compound in different pathways.
類似化合物との比較
Similar Compounds
- 4-Ethenyl-1,1,2,2,3,3,4-tetramethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-trimethylsilolane
- 4-Ethenyl-1,1,2,2,3,3,4-dimethylsilolane
Uniqueness
4-Ethenyl-1,1,2,2,3,3,4-heptamethylsilolane is unique due to its high degree of methyl substitution, which imparts increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust materials with resistance to harsh conditions.
特性
CAS番号 |
88296-46-2 |
|---|---|
分子式 |
C13H26Si |
分子量 |
210.43 g/mol |
IUPAC名 |
4-ethenyl-1,1,2,2,3,3,4-heptamethylsilolane |
InChI |
InChI=1S/C13H26Si/c1-9-13(6)10-14(7,8)12(4,5)11(13,2)3/h9H,1,10H2,2-8H3 |
InChIキー |
NDYHNCBNPIGGNS-UHFFFAOYSA-N |
正規SMILES |
CC1(C([Si](CC1(C)C=C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)






![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
